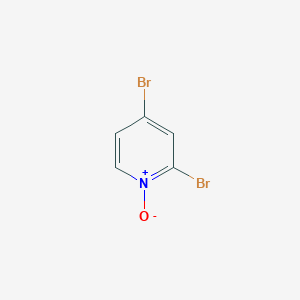

2,4-Dibromopyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTHDBIDRZSXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1Br)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555316 | |

| Record name | 2,4-Dibromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117196-08-4 | |

| Record name | 2,4-Dibromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,4-Dibromopyridine 1-Oxide

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dibromopyridine 1-Oxide

In the landscape of modern pharmaceutical and materials science research, the strategic selection of chemical building blocks is paramount to innovation. This compound (CAS No: 117196-08-4) has emerged as a pivotal heterocyclic intermediate, prized for its unique reactivity profile.[1] Its structure, featuring a pyridine ring activated by an N-oxide function and bearing two differentially reactive bromine atoms, provides a versatile platform for the synthesis of complex, polysubstituted aromatic systems.[1] This guide offers an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage its potential.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its successful application. These properties serve as the primary identifiers for quality control, reaction monitoring, and structural confirmation of derived products.

Physicochemical Data Summary

The essential physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 117196-08-4 | [1][2][3] |

| Molecular Formula | C₅H₃Br₂NO | [2] |

| Molecular Weight | 252.89 g/mol | [4] |

| Appearance | Off-white to light brown solid | Generic observation |

| Melting Point | 138-142 °C | Varies by supplier |

Spectroscopic Signature

The spectroscopic data for this compound is critical for its unambiguous identification. While a dedicated spectrum for this specific molecule is not publicly available, its characteristics can be reliably predicted based on the analysis of its parent compound, 2,4-dibromopyridine, and related pyridine N-oxides.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The N-oxide group deshields the protons, particularly at the ortho (C2/C6) and para (C4) positions relative to the parent pyridine. The proton at C6 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C3 as a doublet.

-

¹³C NMR: The carbon spectrum will display five signals corresponding to the pyridine ring carbons. The carbons attached to the bromine atoms (C2 and C4) will be significantly shifted, and their precise location can be confirmed by heteronuclear correlation experiments.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for [M]+, [M+2]+, and [M+4]+. The exact mass serves as definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N ring stretching vibrations, and a strong band typically around 1250-1300 cm⁻¹ corresponding to the N-O stretching vibration, which is a hallmark of pyridine N-oxides.

PART 2: Synthesis of this compound

The most direct and common method for the preparation of this compound is the N-oxidation of the commercially available 2,4-dibromopyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.

Workflow for N-Oxidation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Oxidation of 2,4-Dibromopyridine

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromopyridine (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq.) dropwise. The addition should be controlled to maintain the reaction temperature.[5]

-

Reaction: Heat the reaction mixture to 70-80°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

PART 3: Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orchestrated reactivity of its functional groups. The N-oxide activates the pyridine ring towards nucleophilic attack, while the two bromine atoms serve as versatile handles for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the N-oxide group significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack, especially at the C2 and C4 positions.[6][7][8] This allows for the displacement of the bromide ions by a variety of nucleophiles.

Causality & Regioselectivity: In pyridine N-oxides, the C4 position is generally more activated towards nucleophilic substitution than the C2 position.[9] This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be effectively delocalized onto the N-oxide oxygen atom without placing an adjacent positive charge on the ring nitrogen. This enhanced stability of the intermediate lowers the activation energy for the C4 substitution pathway.

Caption: Strategic workflow for sequential cross-coupling reactions.

Protocol: Selective Suzuki-Miyaura Coupling at the C4 Position

-

Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of dioxane and water or toluene and ethanol.

-

Reaction: Heat the mixture to reflux (80-100°C) and stir until the starting material is consumed as indicated by TLC.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-2-bromopyridine 1-oxide product.

Deoxygenation

A common and strategically important reaction is the removal of the N-oxide group. This is often performed after the desired substitutions have been made on the pyridine ring, as the N-oxide may not be desired in the final target molecule. The reduction unmasks the pyridine nitrogen, restoring its basicity and electronic properties. This is commonly achieved with reagents like phosphorus trichloride (PCl₃) or by catalytic hydrogenation. [10]

PART 4: Safety and Handling

As a halogenated heterocyclic compound, this compound must be handled with appropriate care. The following information is derived from safety data for the closely related 2,4-dibromopyridine. [11] GHS Hazard Summary

| Hazard Class | Statement |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [11] |

| Skin Irritation | Causes skin irritation. [11] |

| Eye Irritation | Causes serious eye irritation. [11] |

| Respiratory Irritation | May cause respiratory irritation. [11] |

Handling Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11][12]Ensure that eyewash stations and safety showers are readily accessible. [11][12]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [12] * Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. [12][13] * Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator. [12]* Safe Handling Practices: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. [11]Wash hands thoroughly after handling. [11][12]

-

References

- The Role of 2,4-Dibromopyridine-1-oxide in Pharmaceutical Intermediate Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET - 2,5-Dibromopyridine. (n.d.). Fisher Scientific.

- SAFETY D

- SAFETY DATA SHEET - 2,4-Dibromopyridine, 97%. (2014). Fisher Scientific.

- 2,4-Dibromopyridine-1-oxide | 117196-08-4. (n.d.). ChemicalBook.

- 2,4-Dibromopyridine Safety D

- CAS NO. 117196-08-4 | 2,4-Dibromopyridine-1-oxide. (n.d.). Local Pharma Guide.

- 2,4-Dibromopyridine | C5H3Br2N. (n.d.). PubChem.

- 2,4-Dibromopyridine-1-oxide CAS#: 117196-08-4. (n.d.). ChemicalBook.

- The Crucial Role of 2,4-Dibromopyridine in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthetic method of 2-amino-4-bromopyridine. (n.d.).

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.

- The Essential Role of 2,4-Dibromopyridine in Modern Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange Inc.

- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine

- Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (2001). Journal of Medicinal Chemistry, 44(21), 3339-42.

- Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. (n.d.). Journal of the Chemical Society B: Physical Organic.

- Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol. (1966). Journal of the Chemical Society B: Physical Organic, 1062.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.

- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.

- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS NO. 117196-08-4 | 2,4-Dibromopyridine-1-oxide | C5H3Br2NO [localpharmaguide.com]

- 3. 2,4-Dibromopyridine-1-oxide CAS#: 117196-08-4 [m.chemicalbook.com]

- 4. 2,4-Dibromopyridine-1-oxide | 117196-08-4 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cms9files.revize.com [cms9files.revize.com]

An In-Depth Technical Guide to 2,4-Dibromopyridine 1-oxide (CAS: 117196-08-4)

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Executive Summary: The Strategic Value of a Doubly Activated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, present in a significant fraction of pharmaceutical agents. However, functionalization of the pyridine core can be challenging due to its inherent electron-deficient nature. 2,4-Dibromopyridine 1-oxide emerges as a highly valuable and versatile intermediate, engineered to overcome these synthetic hurdles. The strategic introduction of an N-oxide functionality profoundly alters the electronic landscape of the dibrominated ring. This guide will elucidate the unique properties of this reagent, detailing its synthesis, reactivity, and strategic applications, providing researchers with the technical insights required to leverage its full potential in complex molecule synthesis and drug discovery programs.

Physicochemical & Spectroscopic Profile

The physical properties of this compound are foundational to its handling, storage, and use in reactions. The high melting point and boiling point are characteristic of its polar and rigid structure.

| Property | Value | Source(s) |

| CAS Number | 117196-08-4 | [1] |

| Molecular Formula | C₅H₃Br₂NO | [2] |

| Molecular Weight | 252.89 g/mol | [2] |

| Melting Point | 95 °C | [2] |

| Boiling Point | 387.1 ± 22.0 °C (Predicted) | [2] |

| Density | 2.15 ± 0.1 g/cm³ (Predicted) | [2] |

| Appearance | Solid | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Characterization (NMR)

-

¹H NMR: The N-oxide group is strongly electron-withdrawing via induction but can be electron-donating through resonance, particularly to the ortho (C2/C6) and para (C4) positions. This typically causes a downfield shift of the proton at C6 (ortho to the N-oxide) and the proton at C5, while the C3 proton may be less affected compared to the parent pyridine. Relative to 2,4-dibromopyridine, the proton signals for the N-oxide are expected to be shifted downfield due to the overall electron-withdrawing nature of the N-O bond.

-

¹³C NMR: The carbon atoms attached to the bromine atoms (C2 and C4) would appear as major signals. The N-oxide functionality significantly influences the chemical shifts of the ring carbons, particularly C2, C4, and C6, which are expected to be shifted downfield compared to the non-oxidized parent compound.

Synthesis: The N-Oxidation Pathway

The most direct and common method for preparing this compound is through the oxidation of the nitrogen atom of the readily available starting material, 2,4-dibromopyridine. This transformation is crucial as it installs the activating group that defines the compound's utility.

Causality in Reagent Selection

The choice of an oxidizing agent is critical for achieving high yield and purity while avoiding unwanted side reactions. Peroxy acids are the reagents of choice. While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective, a more cost-effective and scalable approach involves the in situ generation of peracetic acid from hydrogen peroxide and acetic acid.[4] The addition of a catalyst like maleic anhydride can further enhance reaction rates and efficiency.[4] This method avoids the need to handle potentially unstable concentrated peroxy acids.

Field-Validated Experimental Protocol: N-Oxidation of 2,4-Dibromopyridine

This protocol is adapted from established procedures for the N-oxidation of halopyridines.[4]

Materials:

-

2,4-Dibromopyridine (1.0 eq.)

-

Glacial Acetic Acid (approx. 1.0 M concentration relative to substrate)

-

Maleic Anhydride (0.15 - 0.25 eq.)

-

Hydrogen Peroxide (30-50% aqueous solution, 1.5 eq.)

-

Sodium Bicarbonate or Sodium Carbonate solution (saturated)

-

Dichloromethane (DCM) or Chloroform for extraction

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromopyridine (1.0 eq.) in glacial acetic acid.

-

Catalyst Addition: Add maleic anhydride (0.15 - 0.25 eq.) to the solution and stir until dissolved.

-

Oxidant Addition: Cool the flask in an ice-water bath. Slowly add the hydrogen peroxide solution (1.5 eq.) dropwise via an addition funnel. Causality: This exothermic reaction must be controlled to prevent thermal runaway and decomposition of the hydrogen peroxide. Maintain the internal temperature below 50°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice.

-

Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium carbonate with vigorous stirring. Be cautious of gas (CO₂) evolution. Continue addition until the pH is ~7-8. The product may precipitate as a solid.

-

Extraction: If the product does not precipitate, or to recover all material, extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound stems directly from the electronic influence of the N-oxide group on the pyridine ring.

Electronic Effects of the N-Oxide Group

The N-oxide introduces a powerful dipole (N⁺-O⁻) that alters the canonical resonance structures of the pyridine ring. The positively charged nitrogen atom strongly withdraws electron density via induction. Concurrently, the lone pairs on the oxygen atom can donate electron density back into the ring through resonance, specifically to the C2 and C4 positions. This creates resonance structures with significant δ+ character at these positions, making them exceptionally electrophilic and highly susceptible to attack by nucleophiles.

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound is as a substrate for SNAr reactions.[1] Both bromine atoms are excellent leaving groups, and their positions (C2 and C4) are electronically activated for nucleophilic attack. This allows for the sequential and often regioselective introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: The nucleophile attacks the electron-deficient carbon (C2 or C4), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative N-oxide group, which provides significant stabilization, lowering the activation energy for this step.

-

Elimination: Aromatization is restored by the expulsion of the bromide leaving group, yielding the substituted pyridine N-oxide product.

The N-oxide group can then be retained as a valuable functionality or removed via reduction (e.g., using PCl₃ or catalytic hydrogenation) to yield the corresponding substituted pyridine.

Application Case Study: Synthesis of 2-Amino-4-bromopyridine

A practical application of this compound is demonstrated in a patented method for the synthesis of 2-amino-4-bromopyridine, a valuable pharmaceutical intermediate.[5]

In this process, this compound is subjected to an ammoniation reaction using ammonia water.[5] The nucleophilic ammonia preferentially attacks the activated C2 position, displacing one of the bromine atoms. The subsequent product, 2-amino-4-bromopyridine 1-oxide, is then deoxygenated via a reduction reaction to afford the final product.[5] This method is reported to have a high total yield of up to 80.5% and is suitable for large-scale preparation.[5]

This example highlights the core utility of the title compound: it facilitates a nucleophilic substitution that would be significantly more difficult on the un-activated 2,4-dibromopyridine, and the N-oxide can be easily removed in a subsequent step.

Safety, Handling, and Storage

| Hazard Category | Description | Source(s) |

| Acute Toxicity | Toxic if swallowed. | [5] |

| Skin Corrosion/Irritation | Causes skin irritation. | [5] |

| Eye Damage/Irritation | Causes serious eye damage. | [5] |

| STOT - Single Exposure | May cause respiratory irritation. | [5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are in close proximity.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.[3]

-

Keep away from strong oxidizing agents.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Sicre, C., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1), 55. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Retrieved from [Link]

- Vertex AI Search. (n.d.). The Role of 2,4-Dibromopyridine-1-oxide in Pharmaceutical Intermediate Synthesis.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0060914). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-dibromopyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

- Google Patents. (n.d.). EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.

-

Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Dibromopyridine(58530-53-3) 1H NMR [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 5. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 2,4-Dibromopyridine 1-oxide

An In-depth Technical Guide to the Synthesis of 2,4-Dibromopyridine 1-oxide

In the landscape of modern pharmaceutical and materials science research, this compound (CAS No. 117196-08-4) emerges as a pivotal heterocyclic intermediate.[1][2] Its value is rooted in a unique molecular architecture: a pyridine ring featuring bromine atoms at the 2- and 4-positions and an N-oxide functional group. This specific arrangement confers a versatile reactivity profile. The bromine atoms serve as excellent leaving groups for nucleophilic substitution and as handles for a wide array of palladium-catalyzed cross-coupling reactions.[1][3] Concurrently, the N-oxide group modulates the electronic properties of the pyridine ring, influencing regioselectivity in subsequent reactions and participating in its own unique transformations.[1][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into protocol optimization and execution. We will detail the synthesis of the necessary precursor, 2,4-dibromopyridine, followed by its efficient oxidation to the target N-oxide.

Part I: Synthesis of the Precursor, 2,4-Dibromopyridine

A robust and high-yielding synthesis of the target compound begins with the efficient preparation of its immediate precursor, 2,4-dibromopyridine. While several methods exist, a reliable and scalable approach involves the direct bromination of 2,4-dihydroxypyridine using phosphorus oxybromide (POBr₃).[5] This method is effective because POBr₃ serves as a powerful dehydrating and brominating agent, converting the hydroxyl groups into more reactive intermediates that are subsequently displaced by bromide ions.

Experimental Protocol: 2,4-Dibromopyridine from 2,4-Dihydroxypyridine

This protocol is adapted from established literature procedures.[5]

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dihydroxypyridine (1.0 eq.) and phosphorus oxybromide (POBr₃, 3.3 eq.).

-

Heating: Heat the reaction mixture to 125 °C under an inert atmosphere (e.g., nitrogen or argon) for approximately 4.5 hours. The mixture will become a dark, viscous liquid.

-

Quenching (Caution): After cooling the flask to room temperature (25 °C), carefully and slowly pour the reaction mixture onto crushed ice or into cold water. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a solid base, such as sodium carbonate (Na₂CO₃), until the pH reaches approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane (e.g., 40:60 v/v) to afford 2,4-dibromopyridine as a white solid.[5]

Quantitative Data Summary: Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,4-Dihydroxypyridine | [5] |

| Key Reagent | Phosphorus oxybromide (POBr₃) | [5] |

| Stoichiometry (POBr₃) | ~3.3 equivalents | [5] |

| Temperature | 125 °C | [5] |

| Reaction Time | 4.5 hours | [5] |

| Typical Yield | ~90% | [5] |

Workflow for 2,4-Dibromopyridine Synthesis

Sources

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2,4-Dibromopyridine 1-oxide

Foreword: In the landscape of modern pharmaceutical and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless therapeutic agents and functional materials. Among these, this compound emerges as a highly versatile and reactive intermediate. Its unique electronic and structural characteristics, conferred by the interplay of two bromine substituents and an N-oxide moiety, make it a powerful building block for complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure: An Electronic and Spectroscopic Analysis

The reactivity and utility of this compound (CAS No. 117196-08-4) are direct consequences of its distinct molecular structure. The pyridine ring is functionalized with two strongly electron-withdrawing bromine atoms at positions 2 and 4, and a coordinating oxygen atom on the nitrogen, forming the N-oxide.[1]

Electronic Profile: The Interplay of Inductive and Resonance Effects

The chemical behavior of the molecule is governed by a nuanced electronic interplay:

-

Bromine Substituents: The bromine atoms exert a strong -I (negative inductive) effect, withdrawing electron density from the ring and increasing the electrophilicity of the carbon atoms to which they are attached.

-

The N-Oxide Moiety: The N-oxide group is electronically amphoteric. It acts as a strong electron-withdrawing group through induction due to the positive formal charge on the nitrogen. Simultaneously, it functions as a powerful electron-donating group via resonance (+R effect), where the oxygen lone pairs can delocalize into the ring.[2] This resonance effect preferentially increases electron density at the ortho (2,6) and para (4) positions.

This combination of effects makes the pyridine ring significantly more reactive than its non-oxidized counterpart. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack, while the bromine atoms serve as excellent leaving groups, setting the stage for diverse functionalization.[3][4]

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Observation | Rationale |

| ¹H NMR | Chemical Shifts (ppm) | H-3: ~7.6-7.8 (dd); H-5: ~7.3-7.5 (dd); H-6: ~8.2-8.4 (d) | The N-oxide group shifts protons, especially at the ortho (H-6) position, downfield. Bromine atoms also contribute to deshielding. |

| ¹³C NMR | Chemical Shifts (ppm) | C-2: ~140-142; C-3: ~128-130; C-4: ~125-127; C-5: ~130-132; C-6: ~148-150 | Carbons attached to bromine (C-2, C-4) are significantly shielded compared to unsubstituted positions but are influenced by the overall electronic environment. The N-oxide strongly affects C-2 and C-6. |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | N-O Stretch: ~1250-1300 ; C=C/C=N Stretch: ~1600, ~1450; C-Br Stretch: ~650-700 | The N-O stretching vibration is a hallmark of pyridine N-oxides and is a critical diagnostic peak.[2] |

| Mass Spectrometry | Molecular Ion (m/z) | M⁺ peaks at ~251, ~253, ~255 in a ~1:2:1 ratio | Reflects the molecular formula C₅H₃Br₂NO and the characteristic isotopic distribution of two bromine atoms (⁷⁹Br and ⁸¹Br).[5] |

Synthesis of this compound: A Validated Protocol

The preparation of this compound is typically achieved via the oxidation of the parent heterocycle, 2,4-Dibromopyridine. The workflow below outlines a reliable, two-step synthetic sequence.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dibromopyridine [6][7]

-

Reagents: 2,4-Dihydroxypyridine, Phosphorus(V) oxybromide (POBr₃).

-

Procedure: In a Schlenk flask under an inert atmosphere, combine 2,4-dihydroxypyridine (1.0 eq) and POBr₃ (3.3 eq).

-

Reaction: Heat the mixture to 125°C for 4-5 hours. The reaction mixture will become a dark, viscous liquid.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with solid sodium carbonate (Na₂CO₃) until effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-dibromopyridine.

Causality Insight: The use of POBr₃ is a robust method for converting hydroxypyridines to their corresponding bromopyridines. The phosphorus oxyhalide acts as both a halogenating and dehydrating agent, effectively replacing the hydroxyl groups.

Step 2: N-Oxidation of 2,4-Dibromopyridine [2]

-

Reagents: 2,4-Dibromopyridine, meta-Chloroperoxybenzoic acid (m-CPBA).

-

Procedure: Dissolve 2,4-dibromopyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Reaction: Cool the solution in an ice bath and add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess peracid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Trustworthiness: The protocol is self-validating. The formation of the N-oxide can be confirmed by the disappearance of the starting material on TLC and validated by the appearance of the characteristic N-O stretch in the IR spectrum of the product.

Reactivity and Applications in Drug Development

The true value of this compound lies in its predictable and versatile reactivity, which allows for selective functionalization at the C2 and C4 positions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C4 position, enhanced by the N-oxide, makes the C4-Br bond highly susceptible to nucleophilic displacement. This regioselectivity is a cornerstone of its utility. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the C4-bromide.

-

Application Example: A key application is the synthesis of 2-amino-4-bromopyridine derivatives. Reacting this compound with ammonia or an amine selectively displaces the C4-bromide.[8] The resulting 2-amino-4-bromopyridine 1-oxide can then be deoxygenated to yield the final product, a valuable scaffold in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling

Both C-Br bonds can serve as handles for transition metal-catalyzed cross-coupling reactions. However, the C4-Br bond is generally more reactive than the C2-Br bond in these transformations. This differential reactivity allows for sequential, site-selective functionalization.

-

Suzuki Coupling: Reaction with boronic acids under palladium catalysis allows for the introduction of aryl or heteroaryl groups, primarily at the C4 position.

-

Sonogashira Coupling: Terminal alkynes can be coupled to introduce alkynyl functionalities, which are prevalent in many bioactive molecules.

-

Buchwald-Hartwig Amination: This provides an alternative and often milder route to C-N bond formation compared to classical SNAr.

This capability to forge new C-C, C-N, and C-O bonds is critical in drug discovery for exploring structure-activity relationships (SAR).[1]

Conclusion

This compound is more than a simple halogenated heterocycle; it is a strategically designed molecular tool. Its structure is finely tuned by the electronic contributions of its substituents, leading to predictable and selective reactivity. A thorough understanding of its spectroscopic signature, synthesis, and reaction pathways empowers chemists to leverage its potential fully. For professionals in drug development, this intermediate offers a reliable and versatile entry point to novel chemical entities, facilitating the rapid construction of complex molecular libraries and accelerating the discovery of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). The Role of 2,4-Dibromopyridine-1-oxide in Pharmaceutical Intermediate Synthesis.

-

Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(8), 1335–1337. [Link]

-

Majumdar, K. C. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]

-

Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Retrieved January 12, 2026, from [Link]

-

Alonso, D. A., Nájera, C., & Pacheco, M. C. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Heterocycles, 75(1), 57-67. [Link]

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information. Royal Society of Chemistry. [Link]

-

ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (NP0045450). Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dibromopyridine. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Pyridine-N-oxide as an intermediate for the preparation of 2- and 4-substituted pyridines. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 2,4-dibromopyridine - [1H NMR] - Spectrum. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). GTF2IRD1 on chromosome 7 is a novel oncogene regulating the tumor-suppressor gene TGFβR2 in colorectal cancer. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. Retrieved January 12, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Dibromopyridine N-oxide 25373-69-7 [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of 2,4-Dibromopyridine 1-oxide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dibromopyridine 1-oxide (CAS No. 117196-08-4).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with field-proven insights into the methodologies for their acquisition and interpretation. The versatile chemical reactivity of this compound, stemming from its bromine substituents and the N-oxide functional group, makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the pyridine ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.50 - 7.70 | d | ~2.0 |

| H-5 | 7.20 - 7.40 | dd | ~7.0, ~2.0 |

| H-6 | 8.10 - 8.30 | d | ~7.0 |

Interpretation:

-

H-6: The proton at the 6-position is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent N-oxide and the bromine at the 2-position. It should appear as a doublet, coupled to H-5.

-

H-3: The proton at the 3-position will be influenced by the adjacent bromine at the 4-position and will likely appear as a doublet, coupled to H-5.

-

H-5: The proton at the 5-position will experience coupling to both H-3 and H-6, resulting in a doublet of doublets.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms directly attached to the bromine atoms are expected to have their signals shifted to a lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 128 - 133 |

| C-6 | 145 - 150 |

Interpretation:

-

C-2 and C-4: These carbons, being directly bonded to bromine atoms, will be significantly deshielded.

-

C-6: This carbon, adjacent to the N-oxide, is also expected to be deshielded.

-

C-3 and C-5: These carbons will appear at relatively higher fields compared to the substituted carbons.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the N-O bond, and the C-Br bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| N-O Stretch | 1200 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Interpretation:

-

The presence of bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions would be indicative of the aromatic pyridine ring.

-

A strong absorption band in the 1200-1300 cm⁻¹ range is a characteristic feature of the N-O stretching vibration in pyridine N-oxides.

-

A strong band in the lower frequency region (500-600 cm⁻¹) would correspond to the C-Br stretching vibrations.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for EI-Mass Spectrometric Analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this important synthetic intermediate. While these predictions are based on sound scientific principles and comparative data from similar molecules, it is imperative to validate them through the experimental analysis of an authentic sample. The methodologies and interpretative guidance provided herein will be instrumental in such validation efforts and in the broader application of this compound in pharmaceutical research and development.

References

- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives.

-

ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromopyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

SpectraBase. (n.d.). 2,4-dibromopyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Electronic properties of 2,4-Dibromopyridine 1-oxide

An In-Depth Technical Guide to the Electronic Properties of 2,4-Dibromopyridine 1-Oxide

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. We delve into the intricate interplay between the pyridine N-oxide moiety and the bromine substituents at the C2 and C4 positions, which dictates the molecule's structure, reactivity, and spectroscopic signature. This document synthesizes theoretical principles with practical, field-proven insights, offering researchers, scientists, and drug development professionals a foundational understanding of this versatile building block. Detailed experimental protocols for synthesis and characterization are provided, alongside visualizations to clarify core electronic concepts and synthetic workflows.

Introduction: The Strategic Importance of Substituted Pyridine N-Oxides

Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention due to their unique electronic structure and reactivity. The introduction of an N-oxide functional group fundamentally alters the parent pyridine's properties; it increases the electron density of the ring, particularly at the C2 and C4 positions, while simultaneously rendering these positions susceptible to nucleophilic attack after an initial electrophilic addition to the oxygen atom. This dual nature makes them powerful intermediates in organic synthesis.[1][2]

This compound (CAS No. 117196-08-4) emerges as a particularly valuable building block. The strategic placement of two bromine atoms—excellent leaving groups—at the electronically activated C2 and C4 positions, combined with the modulating effect of the N-oxide, creates a highly versatile substrate for complex molecular engineering. Understanding the electronic underpinnings of this molecule is crucial for predicting its behavior and designing efficient synthetic routes for novel Active Pharmaceutical Ingredients (APIs) and functional materials.[3]

Molecular Structure and Synthesis

The electronic properties of a molecule are a direct consequence of its three-dimensional structure. While a specific crystal structure for this compound is not publicly available, we can infer its key geometric and electronic features from computational studies on related substituted pyridine N-oxides and crystal structure data of analogues like 3-bromopyridine N-oxide.[4][5]

Inferred Molecular Geometry

The molecule is expected to be largely planar. The N-O bond possesses a significant semipolar or zwitterionic character, which influences the bond lengths within the pyridine ring.[1][4] Quantum chemical calculations on substituted pyridine N-oxides suggest that electron-withdrawing substituents, such as bromine, can modulate the N-O bond length.[4] The C-Br bonds provide sites for potential intermolecular interactions in the solid state, such as halogen bonding, which has been observed in other dibrominated aromatic compounds.[6]

Synthesis Protocol

The most common and reliable method for preparing pyridine N-oxides is the direct oxidation of the corresponding pyridine. This process is robust and can be performed with various oxidizing agents.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the N-oxidation of substituted pyridines.[2][7]

Materials:

-

2,4-Dibromopyridine (1.0 eq.)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂) (1.5 eq.)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,4-Dibromopyridine (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of pyridine).

-

Oxidation: While stirring, slowly add 30% hydrogen peroxide (1.5 eq.) to the mixture. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and slowly neutralize with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Caution: This step is exothermic and releases CO₂ gas.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Core Electronic Properties: An Analysis of Substituent Effects

The electronic character of this compound is defined by the synergistic and competing effects of the N-oxide group and the two bromine atoms.

-

N-Oxide Group: This group acts as a powerful electron-donating group through resonance (π-donation) by pushing electron density into the ring. Simultaneously, the positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect (-I). The resonance effect typically dominates, leading to increased electron density at the ortho (C2, C6) and para (C4) positions.

-

Bromine Atoms: Halogens are classic examples of deactivating groups that are ortho-, para-directing in electrophilic aromatic substitution. They exhibit a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

In this compound, these effects combine to create a unique electronic landscape. The N-oxide's π-donation enriches the C2 and C4 positions, but this is counteracted by the powerful inductive withdrawal of both the N-oxide and the bromine atoms. This strong electron withdrawal significantly increases the molecule's overall electron affinity compared to unsubstituted pyridine N-oxide.[4]

Quantitative Electronic Descriptors

Computational studies on variously substituted pyridine N-oxides provide insight into the quantitative electronic properties.

| Property | Expected Value/Trend for this compound | Rationale |

| Dipole Moment | High | The semipolar N⁺-O⁻ bond creates a strong dipole, which is further influenced by the polar C-Br bonds. |

| Electron Affinity (EA) | High | The presence of three strong electron-withdrawing groups (N-oxide, 2-Br, 4-Br) significantly lowers the LUMO energy, increasing the EA.[4] |

| N-O Bond Dissociation Enthalpy (BDE) | Moderate to High | The N-O bond in pyridine N-oxide is relatively strong. Substituent effects can modulate this, but it remains a stable bond under normal conditions.[1] |

| HOMO-LUMO Gap | Reduced | Electron-withdrawing groups tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which would reduce the HOMO-LUMO gap compared to the parent N-oxide. |

Spectroscopic Signature for Compound Verification

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The following are expected characteristics based on the electronic structure.

| Technique | Expected Features |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons will be deshielded due to the ring's overall electron deficiency. The proton at C6, being ortho to the N-oxide, is expected to be the most downfield. |

| ¹³C NMR | Five signals are expected. Carbons bonded to bromine (C2, C4) will show characteristic shifts. The C2 and C6 carbons will be significantly affected by the N-oxide group. |

| IR Spectroscopy | - Strong N-O stretching vibration (~1200-1300 cm⁻¹). - Aromatic C-H stretching (~3000-3100 cm⁻¹). - C=C and C=N ring stretching vibrations (~1400-1600 cm⁻¹). - C-Br stretching in the fingerprint region (~500-650 cm⁻¹). |

| UV-Vis Spectroscopy | An n → π* transition is expected, likely in the range of 300-350 nm, characteristic of pyridine N-oxides.[8] |

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |

Experimental Protocol: Spectroscopic Characterization

This protocol provides a general workflow for acquiring key spectroscopic data.[9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use standard parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will likely require a longer acquisition time.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a sample using either the KBr pellet method or as a thin film from a solvent cast. For Attenuated Total Reflectance (ATR), place a small amount of the solid directly on the crystal.

-

Data Acquisition: Acquire the spectrum on an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify and label the key absorption bands corresponding to the N-O, C-Br, and aromatic ring vibrations.

Reactivity and Synthetic Utility

The primary utility of this compound stems from its high reactivity in nucleophilic aromatic substitution (SₙAr) reactions. The positions ortho and para (C2 and C4) to the nitrogen in a pyridine ring are inherently electron-deficient and thus activated for nucleophilic attack.[10] The N-oxide group further enhances this effect.

The bromine atoms at C2 and C4 are excellent leaving groups, allowing for their sequential or simultaneous displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This makes the molecule a cornerstone for building polysubstituted pyridine scaffolds.[11] For instance, it is a direct precursor for compounds like 2-amino-4-bromopyridine through a controlled ammoniation reaction followed by reduction of the N-oxide.[11]

This controlled reactivity allows drug development professionals to perform late-stage functionalization, rapidly creating libraries of related compounds to explore structure-activity relationships (SAR).

Conclusion

This compound is a sophisticated chemical intermediate whose value lies in its precisely tuned electronic properties. The combination of the electron-donating N-oxide group and the powerfully inductively withdrawing bromine atoms creates a molecule that is both stable and highly reactive towards nucleophiles at specific positions. This predictable reactivity, coupled with its straightforward synthesis, makes it an indispensable tool for researchers in medicinal chemistry and materials science. A thorough understanding of its electronic structure, spectroscopic characteristics, and reaction mechanisms is paramount to fully exploiting its synthetic potential.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,4-Dibromopyridine-1-oxide in Pharmaceutical Intermediate Synthesis.

- Tuttle, T., et al. (n.d.). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.

- ResearchGate. (2025). Substituent effect on the properties of pyridine-N-oxides.

- Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.

- ResearchGate. (2025). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.

- ChemicalBook. (n.d.). 2,4-Dibromopyridine(58530-53-3) 1H NMR spectrum.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.

- ChemRxiv. (n.d.). Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides.

- ResearchGate. (2025). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides.

- PMC. (n.d.). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2,4-Dibromopyridine in Modern Chemical Industries.

-

PubChem. (n.d.). 2,4-Dibromopyridine. Retrieved from [Link]

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives.

-

ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2- and 4-aminopyridines. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Retrieved from [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 3-bromopyridine N-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 3-bromopyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

Stability and storage of 2,4-Dibromopyridine 1-oxide

An In-Depth Technical Guide to the Stability and Storage of 2,4-Dibromopyridine 1-oxide

Authored by a Senior Application Scientist

Introduction

This compound, identified by CAS number 117196-08-4, is a pivotal heterocyclic intermediate in the landscape of pharmaceutical research and development.[1] Its unique chemical architecture, featuring a pyridine N-oxide core functionalized with bromine atoms at the 2 and 4 positions, offers remarkable versatility for the synthesis of complex molecular targets and Active Pharmaceutical Ingredients (APIs).[1] The N-oxide group modulates the electronic properties of the pyridine ring, while the bromine atoms serve as reactive handles for nucleophilic substitution and cross-coupling reactions.[1] However, this same reactivity profile necessitates a thorough understanding of the compound's stability to ensure its integrity, purity, and safe handling from procurement to application. This guide provides a comprehensive analysis of the stability profile, degradation pathways, and field-proven protocols for the optimal storage and handling of this compound.

Core Chemical and Physical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and for predicting its behavior under various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Br₂NO | [2] |

| Molecular Weight | 252.89 g/mol | [2] |

| Appearance | Yellow - Brown Solid / Powder to Lump | [2] |

| Melting Point | 36 - 42 °C | [2] |

| Purity (Typical) | >97% (GC) | [2] |

| Solubility | No data available | [2] |

Comprehensive Stability Profile

Aromatic N-oxides are generally stable at ambient temperatures; however, their stability is contingent on several external factors.[3] The stability of this compound is not absolute and is influenced by heat, light, and the presence of incompatible chemical agents.

Thermal Stability

While stable under normal conditions, this compound will decompose upon exposure to excess heat.[2] Aromatic N-oxides may be prone to decomposition at temperatures above approximately 150 °C.[3] The thermal decomposition process is often exothermic and can lead to the release of hazardous and irritating gases and vapors.[4][5]

Hazardous Combustion Products:

Photostability

The pyridine N-oxide functional group is inherently photosensitive.[7] Upon irradiation with light, particularly UV, these compounds can undergo complex photochemical rearrangements.[7][8] The primary photo-induced transformation is often the formation of an oxaziridine intermediate.[7] This highly strained, three-membered ring is typically thermally unstable and can rapidly rearrange to other products, such as 1,2-oxazepine derivatives, or undergo ring-cleavage.[7][8] While the specific quantum yield for this compound is not documented in readily available literature, it is imperative to assume photosensitivity and protect the material from light.

Atmospheric and Chemical Stability

Sensitivity to Air and Moisture: Several suppliers note that this compound is "Air Sensitive" and recommend storage under an inert gas atmosphere. The N-oxide bond (N⁺–O⁻) is highly polar, making the compound capable of forming strong hydrogen bonds.[3][9] This polarity suggests a degree of hygroscopicity, necessitating protection from atmospheric moisture to prevent hydration and potential hydrolysis or degradation.

Incompatible Materials: To prevent unwanted reactions and ensure the compound's integrity, direct contact with the following should be avoided:

-

Strong Oxidizing Agents: These can react exothermically with the compound, potentially leading to vigorous decomposition.[2][4][6]

-

Bases: As a heterocyclic compound, it may react with strong bases.[4]

Potential Degradation Pathways

Understanding the potential routes of degradation is critical for developing effective stabilization strategies and for analytical method development aimed at detecting impurities.

Thermal Degradation Pathway

High temperatures provide the activation energy to fragment the molecule. The weakest bonds will cleave first, leading to a cascade of radical reactions, especially in the presence of oxygen, resulting in the formation of stable gaseous byproducts.

Caption: Proposed Thermal Degradation Cascade.

Photochemical Degradation Pathway

The most cited photochemical pathway for pyridine N-oxides involves isomerization to an oxaziridine intermediate, which serves as a pivot point for further rearrangements.

Caption: General Photochemical Rearrangement Pathway.

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is the most effective self-validating system for preserving the quality and ensuring the safety of this compound.

Long-Term Storage Conditions

The primary objective is to mitigate exposure to heat, light, air, and moisture.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (0-10°C) or Freeze (-20°C) | To minimize thermal degradation and slow down potential reactive pathways.[10] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and degradation from atmospheric moisture, as the compound is air-sensitive. |

| Container | Tightly sealed, opaque container | To prevent ingress of air/moisture and to protect from light-induced degradation.[4][6] |

| Location | Cool, dry, well-ventilated, locked area | To ensure a stable environment away from incompatible materials and unauthorized access.[4][6] |

Safe Handling Protocol

All manipulations should be performed within a controlled environment using appropriate personal protective equipment (PPE).

-

Engineering Controls : All work must be conducted in a certified chemical fume hood to prevent inhalation of dust.[4] Ensure safety showers and eyewash stations are readily accessible.[2]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tight-sealing chemical safety goggles or a face shield.[2]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure.[2][6]

-

Respiratory Protection : If exposure limits are exceeded or if dust is generated, use a NIOSH/MSHA-approved respirator.[2][4]

-

-

Procedural Discipline :

Experimental Protocols for Stability Assessment

To empirically validate stability under specific process conditions, forced degradation studies are essential. The following are generalized workflows.

Protocol: Thermal Stability Analysis (TGA/DSC)

This protocol determines the onset of thermal decomposition and characterizes associated energetic events.

-

Sample Preparation : Carefully weigh 5-10 mg of this compound into a TGA/DSC crucible (e.g., aluminum) inside a glovebox or under an inert gas stream to prevent atmospheric exposure.

-

Instrument Setup (TGA) :

-

Place the crucible in the TGA instrument.

-

Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate at 30 °C.

-

-

Thermal Program (TGA) :

-

Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

Continuously record the sample weight as a function of temperature.

-

-

Instrument Setup (DSC) :

-

Prepare a sample and a reference crucible (empty, sealed).

-

Place both in the DSC cell. Purge with inert gas.

-

-

Thermal Program (DSC) :

-

Ramp the temperature at 10 °C/min through the expected melting and decomposition range (e.g., 25 °C to 400 °C).

-

Record the heat flow to detect endothermic (melting) and exothermic (decomposition) events.

-

-

Data Analysis : Determine the onset of decomposition (Tonset) from the TGA curve and correlate with any exothermic events observed in the DSC thermogram.

Caption: Workflow for Thermal Stability Assessment.

Protocol: Photostability Analysis

This protocol assesses degradation upon exposure to a standardized light source.

-

Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Protect this solution from light.

-

Sample Exposure :

-

Transfer aliquots of the stock solution into transparent quartz vials.

-

Place the vials in a photostability chamber equipped with a calibrated light source (e.g., Xenon lamp) that provides controlled UV and visible light output.

-

Simultaneously, wrap a control vial in aluminum foil and place it in the same chamber to serve as a dark control.

-

-

Time Points : Withdraw samples from the exposed and dark control vials at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analytical Method : Analyze all samples by a stability-indicating HPLC-UV method. A gradient reverse-phase method is typically suitable.

-

Data Analysis : Compare the chromatograms of the exposed samples to the t=0 and dark control samples. Calculate the percentage degradation and identify the formation of any new impurity peaks.

Conclusion

This compound is a valuable yet sensitive reagent. Its stability is critically dependent on diligent control of its environment. The primary threats to its integrity are elevated temperatures, which can cause hazardous decomposition, and exposure to light, which can induce chemical rearrangements. Furthermore, its sensitivity to air necessitates handling and storage under an inert atmosphere. By implementing the rigorous storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the compound's purity, preserve its reactivity for intended synthetic applications, and maintain a safe laboratory environment. Empirical verification of stability through the described analytical workflows is strongly recommended when introducing this intermediate into new processes.

References

- Fisher Scientific. (2012, April 19).

-

ResearchGate. (2025, September 30). Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. [Link]

-

WUR eDepot. Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. [Link]

-

ChemRxiv. Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Dibromopyridine, 98%. [Link]

-

PubMed Central (PMC). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

- Fisher Scientific. (2014, January 13).

-

ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

-

Organic Syntheses. pyridine-n-oxide. [Link]

-

PubMed Central (PMC). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. [Link]

- CymitQuimica. (2024, November 1).

-

Autechaux. The Role of 2,4-Dibromopyridine-1-oxide in Pharmaceutical Intermediate Synthesis. [Link]

-

ResearchGate. (2025, August 6). Photochemistry of pyrimidine N‐oxides (IV). [Link]

-

Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link]

-

ACS Publications. (2022, August 10). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [Link]

-

The University of Liverpool Repository. The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. [Link]

-

ResearchGate. Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. [Link]

-

ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

-

AIDIC. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

-

PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

-

PubMed Central (PMC). (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

2,4-Dibromopyridine 1-oxide safety and handling

An In-depth Technical Guide to the Safe Handling and Reactivity of 2,4-Dibromopyridine 1-oxide

Section 1: Introduction & Compound Profile

This compound (CAS No. 117196-08-4) is a heterocyclic intermediate of significant interest to researchers in pharmaceutical and materials science.[1] Its utility stems from a unique chemical architecture: a pyridine ring rendered electron-deficient by the N-oxide functional group, and strategically functionalized with bromine atoms at the 2 and 4 positions. This specific arrangement provides two reactive sites susceptible to a variety of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] These characteristics make it a valuable building block for constructing complex molecular scaffolds found in many modern therapeutics.[1][2]

However, the same electronic features that make this compound a versatile synthetic tool also dictate its hazard profile. The presence of bromine atoms and an activated pyridine N-oxide ring system necessitates a thorough understanding of its reactivity and potential toxicity. This guide serves as a technical resource for laboratory professionals, providing a framework for risk assessment, safe handling, and emergency preparedness. The information presented herein is synthesized from safety data for the parent compound, 2,4-dibromopyridine, and related brominated pyridines, providing a robust safety paradigm in the absence of a dedicated Safety Data Sheet (SDS) for the N-oxide derivative.

Section 2: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. This begins with a clear understanding of the compound's intrinsic hazards.

Physicochemical and Toxicological Properties

The properties of this compound are primarily extrapolated from its parent compound, 2,4-Dibromopyridine.

| Property | Value (for 2,4-Dibromopyridine) | Source |

| CAS Number | 58530-53-3 | [3] |

| Molecular Formula | C₅H₃Br₂N | [4] |

| Molecular Weight | 236.89 g/mol | [5] |

| Appearance | Yellow to Brown Solid | [4] |

| Melting Point | 36 - 40 °C / 96.8 - 101.3 °F | [4][5] |

GHS Hazard Classifications

Based on data for structurally similar compounds, this compound should be handled as a substance with the following classifications under the Globally Harmonized System (GHS):

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3][4][6]

-

Acute Toxicity, Dermal (Category 2 or 3): Fatal or toxic in contact with skin.[3][4][6]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[3][4]

-